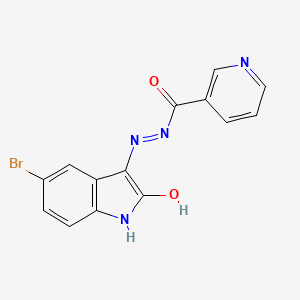

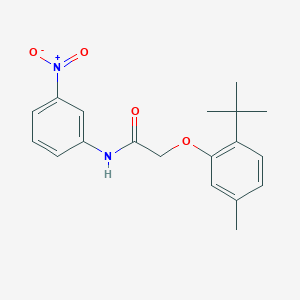

![molecular formula C17H10F3N3 B5521120 1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves strategic chemical reactions that ensure the introduction of specific functional groups at desired positions on the quinoline core. Sarges et al. (1990) synthesized a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, demonstrating a method that could be adapted for the synthesis of related compounds, highlighting the importance of substituents for activity (Sarges et al., 1990). Additionally, Kumar (2012) described an environmentally benign and solvent-free synthesis method for related triazoloquinolines, which could offer a greener alternative for the synthesis of "1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline" (Kumar, 2012).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed using various techniques, including X-ray crystallography and NMR spectroscopy. The crystal structures of related compounds have been reported, which provide insights into the molecular conformations and interactions critical for their biological activity and chemical reactivity (Raoni et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, underpinning their versatility in synthetic chemistry and potential applications in drug design. The ability to undergo cyclization, substitution, and other transformations allows for the synthesis of a wide array of derivatives with varied biological activities (Li et al., 2017).

Aplicaciones Científicas De Investigación

Antidepressant Potential

- Adenosine Receptor Antagonists : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related to 1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline, showed promising results as potent adenosine receptor antagonists. This implies potential therapeutic use as rapid-acting antidepressants, as indicated by their efficacy in Porsolt's behavioral despair model in rats (Sarges et al., 1990).

Anticancer Activity

- Novel Ureas Derived from 1,2,4-Triazolo[4,3-a]-quinoline : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, showing structural requirements essential for anticancer activity. This included N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives, indicating potential as anticancer agents (Reddy et al., 2015).

Binding to Benzodiazepine and Adenosine Receptors

- Binding Assays for Benzodiazepine and Adenosine Receptors : New 1,2,3-triazolo[1,5-a]quinoxaline derivatives were synthesized, showing moderate affinity and low selectivity towards the A(1) adenosine receptors. Some derivatives exhibited good affinity towards benzodiazepine receptors (Biagi et al., 1998).

Antimicrobial Agents

- Fused Triazolo and Ditriazoloquinoxaline Derivatives : Various derivatives, including 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines and 4-substituted-amino-[1,2,4]triazolo[4,3-a]quinoxalines, were synthesized and evaluated for antimicrobial and antifungal activity. Compounds showed potent antibacterial activity compared to standard tetracycline (Badran et al., 2003).

Anticonvulsant Activity

- Anticonvulsant Evaluation of Triazoles : A series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for anticonvulsant activity. Compounds exhibited strong anticonvulsant activity and lower neurotoxicity, indicating potential as anticonvulsant agents (Cui et al., 2009).

Additional Applications

- Antimicrobial Activity of Quinoline and Chromene Derivatives : New quinolines and chromenes incorporating triazolopyrimidines were synthesized and evaluated for antimicrobial activities. Compounds exhibited significant antibacterial and antifungal activities (Abu‐Hashem & Gouda, 2017).

- Synthesis and Anticonvulsant Activity of 5-Phenyl-Triazoloquinolines : Novel 5-phenyl-triazoloquinoline derivatives were synthesized and showed significant anticonvulsant activities in the maximal electroshock (MES) test, indicating their potential as anticonvulsant agents (Guan et al., 2008).

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3N3/c18-17(19,20)13-6-3-5-12(10-13)16-22-21-15-9-8-11-4-1-2-7-14(11)23(15)16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOLBHBFJJJIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)